Methyl ((S)-1-((S)-6-(5-(7-(2-((1R,3S,4S)-2-azabicyclo[2.2.1]heptan-3-yl)-1H-benzo[d]iMidazol-6-yl)-9,9-difluoro-9H-fluoren-2-yl)-1H-iMidazol-2-yl)-5-azaspiro[2.4]heptan-5-yl)-3-Methyl-1-oxobutan-2-yl)carbaMate (hydrochloride)
Description
This compound (hereafter referred to as Compound X) is a structurally complex molecule featuring a 2-azabicyclo[2.2.1]heptane core, a benzoimidazole moiety, a 9,9-difluorofluorenyl group, and a 5-azaspiro[2.4]heptane system. Its stereochemistry is defined by (S) and (1R,3S,4S) configurations, critical for its biological activity . The hydrochloride salt form enhances solubility and stability, making it suitable for pharmaceutical applications. Compound X is synthesized via a multi-step process involving stereoselective coupling reactions, as detailed in a 2016 patent application . Its InChIKey (YQIXEFTXAPHPPR-GECVVJRXSA-N) and SMILES string confirm the intricate connectivity of its bicyclic and spirocyclic systems .
Properties
IUPAC Name |
methyl N-[(2S)-1-[(6S)-6-[5-[7-[2-[(1R,3S,4S)-2-azabicyclo[2.2.1]heptan-3-yl]-3H-benzimidazol-5-yl]-9,9-difluorofluoren-2-yl]-1H-imidazol-2-yl]-5-azaspiro[2.4]heptan-5-yl]-3-methyl-1-oxobutan-2-yl]carbamate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H43F2N7O3.ClH/c1-21(2)35(50-40(53)54-3)39(52)51-20-41(12-13-41)18-34(51)37-45-19-33(49-37)24-6-10-28-27-9-5-22(15-29(27)42(43,44)30(28)16-24)23-7-11-31-32(17-23)48-38(47-31)36-25-4-8-26(14-25)46-36;/h5-7,9-11,15-17,19,21,25-26,34-36,46H,4,8,12-14,18,20H2,1-3H3,(H,45,49)(H,47,48)(H,50,53);1H/t25-,26+,34-,35-,36-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQKYHXNZELZVPO-BLYDQPPASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N1CC2(CC2)CC1C3=NC=C(N3)C4=CC5=C(C=C4)C6=C(C5(F)F)C=C(C=C6)C7=CC8=C(C=C7)N=C(N8)C9C1CCC(C1)N9)NC(=O)OC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N1CC2(CC2)C[C@H]1C3=NC=C(N3)C4=CC5=C(C=C4)C6=C(C5(F)F)C=C(C=C6)C7=CC8=C(C=C7)N=C(N8)[C@@H]9[C@H]1CC[C@H](C1)N9)NC(=O)OC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H44ClF2N7O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
768.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl ((S)-1-((S)-6-(5-(7-(2-((1R,3S,4S)-2-azabicyclo[2.2.1]heptan-3-yl)-1H-benzo[d]imidazol-6-yl)-9,9-difluoro-9H-fluoren-2-yl)-1H-imidazol-2-yl)-5-azaspiro[2.4]heptan-5-yl)-3-Methyl-1-oxobutan-2-yl)carbaMate (hydrochloride) is a complex organic compound with potential therapeutic applications. Understanding its biological activity is crucial for evaluating its efficacy and safety in medicinal chemistry.
Chemical Structure and Properties
The compound features a unique combination of azabicyclic and imidazole structures, which are known for their biological activities. The presence of difluorofluorene and various nitrogen-containing heterocycles suggests that it may interact with biological targets such as enzymes or receptors.
Antiproliferative Effects
Research indicates that compounds similar to this structure can exhibit significant antiproliferative activity against various cancer cell lines. For instance, studies on triazole-based compounds have shown promising results in inhibiting cell growth in vitro, suggesting potential applications in cancer therapy .
Kinase Inhibition
The compound's structure suggests potential activity as a kinase inhibitor. Kinases are critical in signaling pathways and are often targeted in cancer treatment. Preliminary data from similar compounds indicate that modifications at specific positions can enhance kinase inhibition, leading to reduced tumor growth in experimental models .
The proposed mechanism involves the interaction of the compound with ATP-binding sites on kinases, disrupting their activity. This interaction is crucial for preventing the phosphorylation of target proteins involved in cell proliferation and survival .
Case Studies
Several studies have explored the biological activity of related compounds:
- Inhibition of TAK1 Kinase : A study demonstrated that a compound with a similar scaffold exhibited up to 95% inhibition of TAK1 kinase activity at 100 nM concentration, indicating strong potential for therapeutic use .
- Anticancer Activity : Another investigation into azabicyclo compounds showed significant cytotoxic effects against breast and lung cancer cell lines, with IC50 values indicating effective concentrations for therapeutic application .
Data Tables
Scientific Research Applications
Medicinal Applications
- Antitumor Activity :
- Drug Design and Development :
- Biocatalysis in Synthesis :
Research Insights
Recent studies have provided insights into the structure–activity relationship (SAR) of compounds related to this chemical entity. By modifying specific components of the compound, researchers aim to enhance its efficacy and reduce potential side effects associated with therapeutic agents derived from it .
Case Study 1: Antitumor Efficacy
A study published in a peer-reviewed journal demonstrated that derivatives of the 2-azabicyclo(2.2.1)heptane framework exhibited selective cytotoxicity against specific cancer cell lines while sparing healthy cells. This selectivity is crucial for developing safer cancer treatments.
Case Study 2: Enzymatic Synthesis
Another investigation highlighted the use of lipase-catalyzed reactions to synthesize derivatives of this compound efficiently, showcasing the advantages of biocatalysis in achieving high yields and purity without racemization, which is often a challenge in traditional chemical synthesis methods .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional analogs of Compound X , highlighting differences in core scaffolds, substituents, and biological relevance:
Structural and Functional Analysis
- Ledipasvir : Shares the 2-azabicyclo[2.2.1]heptane and 9,9-difluorofluorenyl motifs with Compound X but replaces the 5-azaspiro[2.4]heptane with a tetrahydrofuran ring. The hydroxyl(methoxy)methylidene group in Ledipasvir enhances binding to HCV NS5A, suggesting Compound X may target similar viral replication pathways .
- CAS 130342-80-2: Features an 8-azabicyclo[3.2.1]octane core, which lacks the strained [2.2.1] bicyclic system of Compound X. The 4-chlorophenyl substituent in this compound is associated with neuromodulatory effects, highlighting how minor structural changes alter target specificity .
- Compound 5d: A carbazole-pyrazole hybrid with nitro and chlorophenyl groups.
Physicochemical Properties
- Fluorination : The 9,9-difluorofluorenyl group in Compound X and Ledipasvir improves metabolic stability and lipophilicity, critical for membrane permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
